molecular formula C11H11NO2 B1594175 2,4-Dimethoxyquinoline CAS No. 40335-00-0

2,4-Dimethoxyquinoline

Cat. No.: B1594175
CAS No.: 40335-00-0
M. Wt: 189.21 g/mol
InChI Key: XSZBLRGKCBUWRJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxyquinoline is a quinoline derivative featuring methoxy (-OCH₃) substituents at the 2- and 4-positions of the heterocyclic ring. This compound is notable for its synthetic versatility and biological relevance. Methoxy groups are electron-donating, influencing the electronic structure of the quinoline core, which impacts reactivity, solubility, and interactions with biological targets. Its synthesis often involves alkylation of hydroxyquinoline precursors or dehalogenation of dichloroquinolines (e.g., sonochemical methods) . Applications range from medicinal chemistry (e.g., anticancer agents, enzyme inhibitors) to serving as intermediates for alkaloid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-dimethoxyquinoline involves the reaction of 2,4-dichloroquinoline with sodium methoxide in methanol. The reaction mixture is typically heated under reflux for 24 hours, followed by cooling and precipitation to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Selective Demethylation Reactions

2,4-Dimethoxyquinoline undergoes regioselective demethylation under controlled conditions:

Reaction ConditionsPosition DemethylatedProduct FormedYieldReference
Thiolate anion (NaS⁻/EtOH, reflux)2-OCH₃ → OH4-Methoxyquinolin-2-ol68%
AlCl₃/CH₂Cl₂ (0°C → rt)4-OCH₃ → OH2-Methoxyquinolin-4-ol52%
BBr₃ (DCM, -78°C)Full demethylationQuinolin-2,4-diol89%

Key findings:

  • Steric and electronic factors govern position selectivity, with 2-OCH₃ being more reactive toward nucleophilic demethylation

  • Thermodynamic data (ΔrH° = -44 ± 2 kJ/mol) confirms exothermicity in liquid-phase demethylation

Heterocyclic Ring Functionalization

The quinoline core undergoes regioselective modifications:

3.1 Amination at C-6/C-7 Positions

ReagentsConditionsProductIC₅₀ vs G9aReference
4-Amino-1-benzylpiperidinePOCl₃/DMF, 110°C2,4-Dimethoxy-6-(benzylpiperidinyl)quinoline4.1 nM
MethylhomopiperazineZnCl₂/DMA, reflux2,4-Diamino-6,7-dimethoxyquinoline derivative0.031 μM

3.2 Nitration/Reduction Sequences

  • HNO₃/Ac₂O (0°C → rt) → 6-Nitro-2,4-dimethoxyquinoline (87%)

  • Na₂S₂O₄/H₂O → 6-Amino-2,4-dimethoxyquinoline (92%)

Thermodynamic Parameters

Calorimetric studies reveal key thermodynamic data:

ParameterValue (Liquid Phase)Value (Gas Phase)MethodReference
ΔrH°-44 ± 2 kJ/mol-26 ± 8.4 kJ/molCiso
Activation Energy98.3 kJ/mol-DFT

These values explain the compound's preference for solution-phase reactions despite moderate gas-phase stability .

Scientific Research Applications

Chemical Synthesis

2,4-Dimethoxyquinoline serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse derivatives. Notable transformations include:

  • Oxidation : Produces this compound-3-carboxylic acid.
  • Reduction : Yields this compound-3-methanol.
  • Substitution Reactions : Facilitates the formation of various substituted quinoline derivatives depending on the reagents used.

Pharmaceutical Development

Research into this compound has revealed its potential as a precursor for pharmaceuticals targeting various diseases. Its derivatives have been studied for their biological activity, including:

  • Inhibition of G9a : Certain derivatives have been identified as potent inhibitors of G9a, a histone lysine methyltransferase involved in epigenetic regulation. This has implications for cancer therapy and other diseases linked to epigenetic modifications .
  • Adrenoceptor Antagonism : QSAR (Quantitative Structure-Activity Relationship) studies have shown that 2,4-diamino-6,7-dimethoxyquinoline derivatives exhibit significant binding affinities to alpha-adrenergic receptors. These findings suggest potential applications in treating conditions such as hypertension and anxiety disorders .

Antimicrobial Activity

Quinoline derivatives, including those based on this compound, have demonstrated a broad spectrum of antimicrobial activities. They have been investigated for their effectiveness against bacteria, fungi, and parasites. For example:

  • Antimalarial Activity : Compounds derived from quinolines are historically significant in malaria treatment; ongoing research aims to develop more effective analogs .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial processes:

  • Dyes and Pigments Production : The compound is employed in synthesizing dyes and pigments due to its ability to form stable colored complexes.
  • Chemical Manufacturing : It acts as a building block for various industrial chemicals, enhancing the efficiency of synthetic pathways in chemical manufacturing processes.

Data Table: Summary of Applications

Application AreaSpecific UseExample Compounds/Derivatives
Chemical SynthesisIntermediate for organic synthesisVarious substituted quinolines
PharmaceuticalDrug development (G9a inhibitors)2,4-diamino-6,7-dimethoxyquinoline derivatives
Adrenoceptor antagonistsAlpha-adrenergic receptor ligands
AntimicrobialAntimalarial agentsQuinolines and their derivatives
Industrial ChemistryDyes and pigmentsQuinoline-based colorants

Case Study 1: G9a Inhibition

A study focused on the design and synthesis of novel heterocyclic scaffolds based on this compound led to the identification of effective G9a inhibitors. Molecular docking studies confirmed their binding efficacy and selectivity, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: QSAR Analysis

A QSAR analysis involving 15 derivatives of 2,4-diamino-6,7-dimethoxyquinoline revealed key molecular descriptors influencing binding affinities at alpha-adrenoceptors. The predictive model developed from this analysis can assist in designing new drugs targeting these receptors .

Mechanism of Action

The mechanism of action of 2,4-dimethoxyquinoline varies depending on its application. For example, as an inhibitor of histone lysine methyltransferase (G9a), it competes with the substrate for binding to the enzyme, thereby preventing the methylation of histone proteins . This inhibition can affect gene expression and has potential therapeutic implications for diseases involving epigenetic dysregulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis of 2,4-dimethoxyquinoline with key analogues:

Compound Substituents Key Properties Applications
This compound 2-OCH₃, 4-OCH₃ - Electron-rich ring enhances π-π stacking in drug-receptor interactions .
- Synthesized via alkylation or dehalogenation .
Anticancer agents, G9a inhibitors .
4-Methoxyquinoline 4-OCH₃ - Lower molecular weight (159.18 g/mol) vs. 2,4-dimethoxy (193.21 g/mol) .
- Less steric hindrance.
Intermediate in antimalarial studies .
2,4-Dimethylquinoline 2-CH₃, 4-CH₃ - Methyl groups increase lipophilicity vs. methoxy .
- Higher metabolic stability.
Antimalarial lead compound .
6,7-Dimethoxy-4-hydroxyquinoline 4-OH, 6-OCH₃, 7-OCH₃ - Hydroxy group enables hydrogen bonding; methoxy groups enhance solubility .
- Prepared via multi-step hydroxylation .
Antimicrobial and anticancer research .
6,8-Dimethoxyquinoline 6-OCH₃, 8-OCH₃ - Regioselective synthesis via Suzuki coupling .
- Distinct electronic profile due to symmetric substitution.
Anticancer SAR studies .

Physicochemical Properties

  • Solubility: Methoxy groups improve aqueous solubility compared to methyl or chloro substituents. For example, this compound is more soluble than 2,4-dichloroquinoline .
  • Melting Points: this compound (mp 123–125°C ) vs. 4-methoxyquinoline (mp ~90°C ) reflects crystallinity differences due to symmetry.
  • Reactivity : Methoxy groups resist electrophilic substitution but enable demethylation to hydroxy derivatives (e.g., synthesis of atanine ).

Biological Activity

2,4-Dimethoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interaction with histone methyltransferases, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound (C₁₁H₁₁NO₂) features two methoxy groups at positions 2 and 4 of the quinoline ring. This structural configuration is significant in determining its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits limited antimicrobial activity. In a study assessing various quinoline derivatives, it was found that this compound did not demonstrate activity against several microorganisms, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated no significant bioactivity, suggesting that the presence of methoxy groups may hinder its antimicrobial effectiveness .

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compoundNo activityNo activity
4-Hydroxy-3-iodo-quinol-2-one0.390.195

Interaction with G9a Histone Methyltransferase

Recent studies have identified the potential of dimethoxyquinoline derivatives as inhibitors of G9a (a histone lysine methyltransferase). Compounds derived from this compound have shown promising results in inhibiting G9a activity. Specifically, derivatives synthesized from this scaffold were found to be approximately five times more potent than the established inhibitor BIX-01294 .

The mechanism involves the interaction of the dimethoxy groups with the enzyme's active site, enhancing binding affinity. Molecular docking studies have provided insights into these interactions, revealing that specific nitrogen atoms in the quinoline structure play a crucial role in binding efficacy .

Research Findings and Case Studies

  • G9a Inhibition : A study demonstrated that certain derivatives of this compound exhibited selective inhibition against G9a and GLP (G9a-like protein). The selectivity was confirmed through a panel of methyltransferases where these compounds showed minimal off-target effects .
  • Antifungal Activity : Although primarily noted for its limited antibacterial properties, some studies have indicated moderate antifungal activity in related quinoline compounds. However, specific data on this compound remains sparse .
  • Synthesis and Modification : Research has explored the synthesis of various derivatives through demethylation processes to enhance biological activity. These modifications aim to improve efficacy against specific targets while reducing side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-dimethoxyquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via alkylation of dihydroquinoline derivatives. For example, iodomethane and silver carbonate in anhydrous hexane yield this compound (40% yield) after 3 days under dark conditions . Alternatively, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated aromatization of intermediates in benzene under reflux can produce the compound, though prolonged reaction times may lead to byproducts . Key factors affecting yield include solvent choice, catalyst (e.g., CuI for methoxy group introduction), and reaction duration. Purification via flash chromatography (e.g., pentane/ethyl acetate gradients) is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H and 13C NMR : Essential for confirming methoxy group positions and quinoline backbone integrity. Methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns specific to substitution .
  • IR Spectroscopy : Identifies functional groups (e.g., C-O stretching at ~1250 cm⁻¹ for methoxy groups) .
  • Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]+ for C11H11NO2 at m/z 189.1) and fragmentation patterns to verify structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

  • Methodological Answer :

  • Methoxy Group Positioning : The 2- and 4-methoxy groups are critical for binding to targets like PfPK6 (Plasmodium falciparum kinase). Modifying their 3D orientation or replacing them with bulkier substituents (e.g., isopropyl) can disrupt activity .
  • Functionalization at C3 : Introducing aldehydes or carboxylic acids at C3 (via Vilsmeier-Haack or oxidation reactions) enables conjugation with bioactive moieties (e.g., piperidine derivatives for antitumor activity) .
  • Biological Assays : Prioritize in vitro screening (e.g., antiparasitic IC50, cytotoxicity) followed by molecular docking to validate target interactions .

Q. What strategies address contradictions in environmental or biomonitoring data for this compound analogs like 2,4-D?

  • Methodological Answer :

  • Temporal Variability : Track application practices (e.g., agricultural vs. industrial use) and seasonal exposure patterns using longitudinal sampling .
  • Sample Contamination Control : Use blank samples and validated extraction protocols (e.g., SPE cartridges) to minimize artifacts .
  • Data Harmonization : Report both creatinine-adjusted and unadjusted urinary concentrations to account for matrix effects .

Q. How can researchers optimize analytical methods for detecting this compound in complex matrices (e.g., cosmetics, environmental samples)?

  • Methodological Answer :

  • Sample Preparation : Ultrasound-assisted emulsification improves recovery from hydrophobic matrices (e.g., creams) by enhancing analyte solubility .
  • Spectrophotometric Detection : Pair this compound with redox-sensitive dyes (e.g., DCIP) for absorbance-based quantification (λmax ~600 nm), ensuring calibration against matrix-matched standards .
  • Cross-Validation : Confirm results with LC-MS/MS to rule out interferents .

Q. What experimental design principles ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer :

  • Replication : Include triplicate reactions and independent synthesis batches to assess yield variability .
  • Data Transparency : Document raw NMR/MS spectra, chromatograms, and reaction conditions in supplementary materials .
  • Negative Controls : Test intermediates for off-target biological activity (e.g., kinase inhibition) to isolate the contribution of the final product .

Properties

IUPAC Name

2,4-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-7-11(14-2)12-9-6-4-3-5-8(9)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZBLRGKCBUWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193337
Record name 2,4-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40335-00-0
Record name 2,4-Dimethoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40335-00-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2,4-dichloroquinoline in MeOH (100 mL) was added sodium methoxide (50 g). The mixture was heated at reflux for 2 days. After cooling, the mixture was filtered. The filtrate was concentrated under reduced pressure to yield a residue that was dissolved in water and extracted with CH2Cl2. The combined organic layers were dried over Na2SO4 and concentrated to give 2,4-dimethoxyquinoline as a white solid (13 g, 74% over 2 steps).
Quantity
0 (± 1) mol
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100 mL
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sodium methoxide
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50 g
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,4-Dichloroquinoline (cf. example 14) (4.4 g), sodium methoxide (5.4 g) and dimethyl formamide (70 ml) were heated together at 70° for 2 hrs. The reaction mixture was partitioned between water and ethyl acetate and worked up in standard fashion. The crude product was purified by column chromatography on silica (10% ether in hexane) to give 2-methoxy-4-chloroquinoline (0.87 g) and 2,4-dimethoxyquinoline (1.8 g). The latter was subjected to aqueous hydrolysis by 6N hydrochloric acid for 3 hrs at reflux temperature to give 2-hydroxy-4-methoxyquinoline. This was converted to 2-chloro-4-methoxyquinoline.
Quantity
4.4 g
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sodium methoxide
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5.4 g
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70 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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